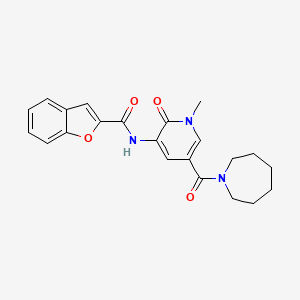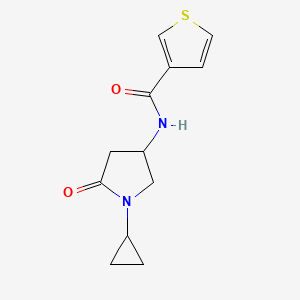![molecular formula C21H26N4O4 B2990034 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-59-3](/img/structure/B2990034.png)
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are integral parts of DNA and RNA .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the reaction of 1,3-dielectrophilic components with urea derivatives . The synthesized compounds are usually confirmed by IR, NMR, Mass and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring . The molecule also contains various functional groups including a carboxamide group, a methoxypropyl group, and a phenylethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The research on pyrrolo[2,3-d]pyrimidines, a class to which the specified compound is related, reveals their potential antiviral activities. Modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold, particularly the 4,6-diamino and the thioamide moieties, have demonstrated significance in enhancing activity against human cytomegalovirus (HCMV), highlighting the crucial structural features for antiviral efficacy (Renau et al., 1996).
Anticancer and Anti-inflammatory Agents
Novel synthetic routes have led to the development of benzodifuranyl and thiazolopyrimidine derivatives from precursors like visnaginone and khellinone, showing promising anti-inflammatory and analgesic properties. These compounds have demonstrated significant COX-2 inhibitory activity along with notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities indicate the broad spectrum of biological applications of pyrrolo[2,3-d]pyrimidine derivatives. These compounds, through various synthetic protocols, offer insights into their potential uses in treating infections and diseases with oxidative stress components (Gilava et al., 2020).
Electrochemical and Antioxidant Properties
Research on pyrrolo[1,2-a]pyrimidine derivatives underscores their relevance in electrochemical applications and as antioxidants. The study of their reactions and transformations provides a foundation for developing novel materials with potential applications in corrosion inhibition and as chain-breaking antioxidants, suggesting their utility beyond biological activities (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14(15-9-6-5-7-10-15)22-18(26)17-13-16-19(25(17)11-8-12-29-4)23(2)21(28)24(3)20(16)27/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKZSKNUQGGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


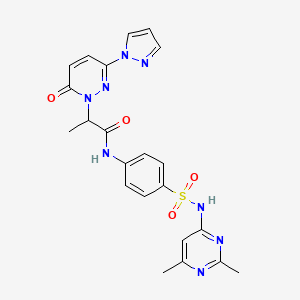
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
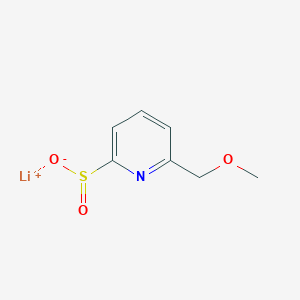
![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)


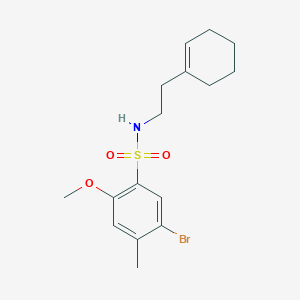
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
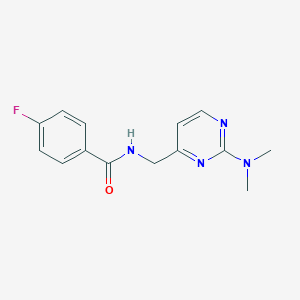
![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)
